molecular formula C18H20N2O3S B5587257 N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide

N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide

Cat. No. B5587257
M. Wt: 344.4 g/mol
InChI Key: WXAIAZIELRAKQA-XNTDXEJSSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide involves multiple steps, including the use of α-phenylvinylsulfonium salts to create stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines with high regio- and diastereoselectivity. The process utilizes bases such as Cs2CO3 and solvents like CH2Cl2, performed at ambient temperature and open to air, demonstrating the flexibility and adaptability of the synthesis process for creating a variety of N-heterocycles (Matlock et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, particularly those related to N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide, is complex and can be modified through various chemical reactions. The crystal structure analysis of related compounds reveals the intricate arrangements of atoms and bonds, showcasing the potential for diverse applications and the importance of understanding these structures for further chemical modifications and applications.

Chemical Reactions and Properties

Sulfonamide derivatives undergo a range of chemical reactions, including interactions with other compounds to modify their antibiotic activity against multidrug-resistant strains. These interactions and modifications highlight the compound's chemical versatility and its potential as a base for developing new therapeutic agents (Oliveira et al., 2015).

properties

IUPAC Name

(E)-N-(4-morpholin-4-ylphenyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-24(22,15-10-16-4-2-1-3-5-16)19-17-6-8-18(9-7-17)20-11-13-23-14-12-20/h1-10,15,19H,11-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAIAZIELRAKQA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[4-(morpholin-4-yl)phenyl]-2-phenylethenesulfonamide

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